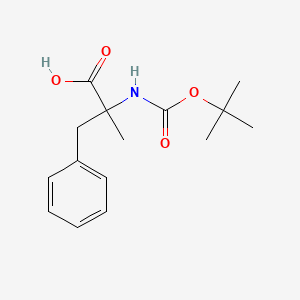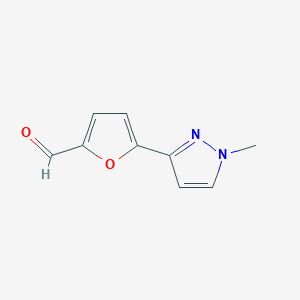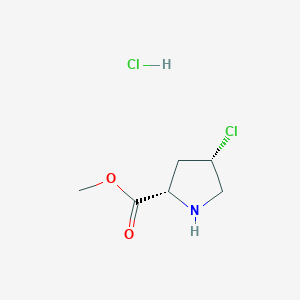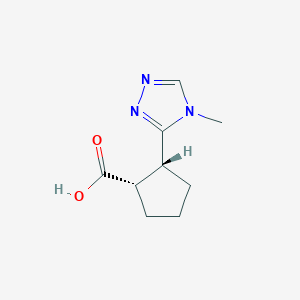![molecular formula C18H25N3O6 B2779913 N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide CAS No. 896351-38-5](/img/structure/B2779913.png)
N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-(3-hydroxypropyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to contain a benzo[d][1,3]dioxol-5-yl moiety . This moiety is found in various compounds and is known to exhibit a broad range of biological activities . It’s also part of many natural products such as sesamol and piperine .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized via various methods. For instance, a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides were prepared via a simple condensation method .Molecular Structure Analysis
The benzo[d][1,3]dioxol-5-yl moiety is a structural motif found in a variety of compounds . It’s a bicyclic system consisting of two oxygen atoms and a benzene ring .Aplicaciones Científicas De Investigación
Generation of Hydroxyl Radicals
Research by Hogg et al. (1992) explored the generation of hydroxyl radicals from simultaneous production of nitric oxide and superoxide. They used 3-morpholinosydnonimine N-ethylcarbamide (SIN-1), which generates both NO and superoxide, as a model to investigate this process. Their findings suggest the formation of hydroxyl radicals through a mechanism different from the Fenton reaction, highlighting the potential of morpholine derivatives in studying oxidative stress mechanisms (Hogg et al., 1992).
Electrochemical Studies
Beiginejad and Nematollahi (2013) conducted electrochemical studies on 2,5-diethoxy-4-morpholinoaniline, revealing insights into its oxidation behavior in various pH environments. This research contributes to understanding the electrochemical properties of morpholine derivatives and their potential applications in electrochemical sensors and devices (Beiginejad & Nematollahi, 2013).
Synthesis of Heterocyclic Compounds
Tlekhusezh et al. (1996) focused on the synthesis of new heterocyclic compounds based on N-benzyl(heptyl)-3-benzyl(hepiyl amino-4-hydroxybutanamide with morpholine-2,3-dione. This research is significant for the development of novel compounds with potential applications in pharmaceuticals and material science (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Development of NK(1) Receptor Antagonists
Brands et al. (2003) described the synthesis of NK(1) receptor antagonist Aprepitant, using a process involving a morpholine derivative. This research demonstrates the role of morpholine-based compounds in the development of new therapeutic agents (Brands et al., 2003).
Propiedades
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(3-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c22-7-1-4-19-17(23)18(24)20-11-14(21-5-8-25-9-6-21)13-2-3-15-16(10-13)27-12-26-15/h2-3,10,14,22H,1,4-9,11-12H2,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVGZPOTYQSJEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCCO)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2779831.png)


![3-[5-(Methoxymethyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol](/img/structure/B2779838.png)


![Methyl 2-[(2,4-difluorophenoxy)methyl]benzoate](/img/structure/B2779842.png)
![Ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2779843.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2779846.png)
![N-(3,4-dichlorophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2779847.png)
piperidin-1-yl]-1,3-thiazol-5-yl}methylidene)amine](/img/structure/B2779849.png)
![N-(2,5-dimethylphenyl)-2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2779852.png)
![N'-[(3Z)-2-(1,4-dihydroquinazolin-2-yl)-3H-benzo[f]chromen-3-ylidene]benzohydrazide](/img/structure/B2779853.png)